An In-depth Technical Guide to m-Allylphenol: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to m-Allylphenol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Allylphenol, also known as 3-allylphenol, is an organic compound with a phenol ring substituted with an allyl group at the meta position. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as an inhibitor of dopamine β-hydroxylase. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside spectroscopic data to aid in its characterization. Furthermore, the guide elucidates its mechanism of action and its position within relevant signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug development.
Chemical Structure and Identification
m-Allylphenol is characterized by a hydroxyl group and an allyl group attached to a benzene ring at positions 1 and 3, respectively.
Chemical Structure:
Table 1: Chemical Identification of m-Allylphenol
| Identifier | Value |
| IUPAC Name | 3-(prop-2-en-1-yl)phenol |
| Synonyms | 3-Allylphenol, m-Allylphenol, 3-(m-Hydroxyphenyl)propene |
| CAS Number | 1446-24-8[1][2] |
| Molecular Formula | C₉H₁₀O[1][2] |
| Molecular Weight | 134.18 g/mol [1][2][3] |
| InChI Key | PSXBTXZCQRAZGM-UHFFFAOYSA-N[1] |
| SMILES | C=CCC1=CC(=CC=C1)O[2] |
Physicochemical Properties
The physical and chemical properties of m-allylphenol are summarized in the table below. It is important to note that some reported values in the literature show slight variations.
Table 2: Physicochemical Properties of m-Allylphenol
| Property | Value | Source |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 108-115 °C at 13 mmHg | [3] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in acetonitrile, chloroform, and ethanol.[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of m-allylphenol is expected to show distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons of the allyl group, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The vinyl protons will resonate around 5.0-6.0 ppm, and the methylene protons adjacent to the aromatic ring will appear around 3.3-3.5 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.
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¹³C NMR: The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The sp² carbons of the allyl group will appear around 115-140 ppm, and the sp³ methylene carbon will be observed further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of m-allylphenol is expected to exhibit the following characteristic absorption bands:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
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C-H stretching vibrations for the aromatic and vinyl groups typically appear just above 3000 cm⁻¹.
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C-H stretching for the methylene group will be observed just below 3000 cm⁻¹.
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C=C stretching vibrations for the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.
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A C=C stretching band for the allyl group will be present around 1640 cm⁻¹.
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A strong C-O stretching band will appear in the 1200-1300 cm⁻¹ region.
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Out-of-plane C-H bending vibrations for the substituted benzene ring will be observed in the 650-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of m-allylphenol is expected to show a molecular ion peak [M]⁺ at m/z = 134. Common fragmentation patterns for phenols and allylbenzenes would be anticipated. Loss of the allyl group would lead to a fragment at m/z = 93. Fragmentation of the allyl group itself is also likely. A prominent peak at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of aromatic compounds.
Experimental Protocols
Synthesis of m-Allylphenol via Claisen Rearrangement
The most common method for the synthesis of allylphenols is the Claisen rearrangement of the corresponding allyl phenyl ether. This protocol outlines a general two-step procedure that can be adapted for the synthesis of m-allylphenol.
Step 1: Williamson Ether Synthesis of Allyl m-Methoxyphenyl Ether
This step involves the reaction of m-methoxyphenol with an allyl halide in the presence of a base.
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Materials: m-Methoxyphenol, allyl bromide, anhydrous potassium carbonate, acetone.
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Procedure:
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In a round-bottom flask, dissolve m-methoxyphenol in acetone.
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Add anhydrous potassium carbonate to the solution.
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Slowly add allyl bromide to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and filter to remove the inorganic salts.
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Evaporate the acetone under reduced pressure.
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The crude allyl m-methoxyphenyl ether can be purified by vacuum distillation.
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Step 2: Claisen Rearrangement to form Allyl-m-methoxyphenol
This is a thermal rearrangement reaction.
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Procedure:
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Heat the purified allyl m-methoxyphenyl ether in a high-boiling solvent or neat under an inert atmosphere.
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The rearrangement typically occurs at temperatures between 180-220 °C.
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Monitor the reaction by TLC until the starting material is consumed.
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The resulting product will be a mixture of ortho and para allyl-substituted m-methoxyphenols.
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Step 3: Demethylation to m-Allylphenol
The methoxy group is cleaved to yield the final product.
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Materials: Allyl-m-methoxyphenol mixture, boron tribromide (BBr₃) or another demethylating agent, dichloromethane (DCM).
-
Procedure:
-
Dissolve the mixture of allyl-m-methoxyphenols in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of BBr₃ in DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction carefully with water or methanol.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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The crude m-allylphenol can then be purified.
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Logical Flow of Synthesis:
Caption: Synthetic pathway to m-Allylphenol.
Purification of m-Allylphenol
Purification of the crude m-allylphenol is crucial to remove any unreacted starting materials, byproducts, and isomers. Flash column chromatography is a suitable method.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude product.
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Procedure:
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Prepare a silica gel column in the chosen solvent system.
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Dissolve the crude m-allylphenol in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
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Load the sample onto the column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure m-allylphenol.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
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Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for assessing the purity of m-allylphenol and for its quantification.
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HPLC Method:
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice.
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Detection: UV detection at a wavelength where the phenol chromophore absorbs (e.g., 270-280 nm).
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GC Method:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
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Injector and Detector Temperature: Typically around 250 °C.
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Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.
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Detection: Flame ionization detector (FID) or mass spectrometry (MS).
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Biological Activity and Signaling Pathways
m-Allylphenol has been identified as an inhibitor of dopamine β-hydroxylase (DBH).[1] DBH is a copper-containing monooxygenase enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine synthesis pathway.[4] This enzymatic step is crucial for the production of the neurotransmitter norepinephrine.
Mechanism of Action
Inhibitors of dopamine β-hydroxylase, like m-allylphenol, act by binding to the enzyme and preventing it from carrying out its catalytic function. This leads to a decrease in the levels of norepinephrine and a concurrent increase in the levels of its precursor, dopamine, in tissues where DBH is active, such as the sympathetic nervous system and the brain.[4][5]
Dopamine to Norepinephrine Conversion Pathway and Inhibition
The following diagram illustrates the final step of the catecholamine biosynthesis pathway and the point of inhibition by m-allylphenol.
Caption: Inhibition of Dopamine β-hydroxylase by m-Allylphenol.
The inhibition of DBH by compounds such as m-allylphenol has therapeutic potential in conditions where a reduction in sympathetic tone is desired, for example, in certain cardiovascular diseases or anxiety disorders. The resulting increase in dopamine levels could also have implications for neurological and psychiatric conditions.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of m-allylphenol. The summarized quantitative data, along with the detailed experimental protocols for its synthesis, purification, and analysis, serve as a valuable resource for researchers. The elucidation of its role as a dopamine β-hydroxylase inhibitor and its place in the catecholamine synthesis pathway highlights its potential for further investigation in the field of drug discovery and development. The provided diagrams offer a clear visual representation of the key processes discussed. It is anticipated that this guide will facilitate and inspire future research into this intriguing molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 1446-24-8 Cas No. | 3-Allylphenol | Apollo [store.apolloscientific.co.uk]
- 4. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]
- 5. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
